Glycoursodeoxycholic Acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

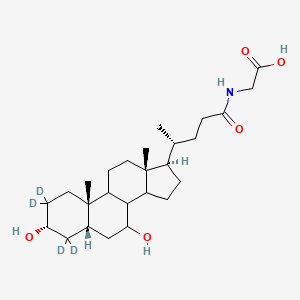

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21?,24?,25+,26-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-RFEKOOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC(C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of Glycoursodeoxycholic Acid-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and applications of Glycoursodeoxycholic Acid-d4 (GUDCA-d4), a deuterated form of the endogenous bile acid Glycoursodeoxycholic Acid (GUDCA). This document details its primary role as an internal standard in analytical chemistry, as well as the broader biological functions of its non-deuterated counterpart, which are essential for understanding its utility in research.

Core Function of this compound: A High-Precision Internal Standard

This compound is a stable, isotopically labeled version of GUDCA, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1] This subtle alteration in mass does not significantly change its chemical properties but allows it to be distinguished from the naturally occurring GUDCA by mass spectrometry.

The primary and most critical function of GUDCA-d4 is to serve as an internal standard for the accurate quantification of GUDCA in biological matrices such as plasma, serum, tissue homogenates, and fecal samples.[1][2][3] In quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), a known amount of the deuterated standard is added to the sample at an early stage of preparation. Because GUDCA-d4 behaves almost identically to the endogenous GUDCA throughout the extraction, derivatization, and ionization processes, any sample loss or variation in instrument response can be normalized. This ensures a high degree of accuracy and precision in the final measurement of GUDCA levels.

Experimental Workflow: Quantification of GUDCA using GUDCA-d4

The following diagram illustrates a typical workflow for the quantification of GUDCA in a biological sample using GUDCA-d4 as an internal standard.

Biological Functions and Research Applications of Glycoursodeoxycholic Acid

The utility of GUDCA-d4 as a research tool is intrinsically linked to the biological significance of its non-deuterated form, GUDCA. GUDCA is a secondary bile acid formed through the conjugation of ursodeoxycholic acid (UDCA) with the amino acid glycine.[1][4][5] It is a metabolite found in human serum and is implicated in a variety of physiological and pathophysiological processes.[1][4]

Neuroprotection and Blood-Brain Barrier Integrity

GUDCA has demonstrated significant neuroprotective properties.[1][4] It has been shown to protect neurons from damage and has restorative capabilities against blood-brain barrier disruption in neural microvascular endothelial cells.[1] One of its mechanisms involves inhibiting the UCB-induced cytochrome C oxidase, which prevents cell death and metabolic alterations.[1]

Anti-inflammatory and Antioxidant Effects

GUDCA exhibits potent anti-inflammatory and antioxidant activities.[1][2][5] It can reduce the levels of inflammatory cytokines, thereby preventing cell damage and destruction.[1][2] These antioxidant effects have been observed in Barrett-type esophageal cells and rat neurons.[1]

Regulation of Gut Microbiota and Intestinal Health

Oral administration of GUDCA has been shown to alleviate symptoms of colitis.[1][2] This is associated with its ability to modulate the gut microbiota, notably by increasing the abundance of Akkermansia muciniphila, a bacterium often depleted in inflammatory bowel disease.[1][2]

Metabolic Regulation and Therapeutic Potential in Type 2 Diabetes

Recent research has highlighted the role of GUDCA in regulating glycolipid metabolism.[6][7] It has been found to positively regulate the gut microbiota, leading to an increase in taurolithocholic acid (TLCA) and Bacteroides vulgatus.[6] This, in turn, activates the G-protein-coupled bile acid receptor 1 (TGR5) in adipose tissue, upregulating the expression of uncoupling protein 1 (UCP-1) and promoting white adipose tissue thermogenesis.[6][7]

The signaling pathway is illustrated below:

Cardiovascular Health

GUDCA has been found to suppress the formation of foam cells, which are a key component of atherosclerotic plaques.[1] It also aids in maintaining physiological cholesterol homeostasis, suggesting a potential role in reducing the risk of atherosclerosis and cardiovascular diseases.[1]

Experimental Protocols and Data

In Vivo Studies

Murine Model of Colitis:

-

Objective: To assess the efficacy of GUDCA in reducing the severity of colitis.

-

Methodology:

-

Induce colitis in a mouse model (e.g., using dextran (B179266) sulfate (B86663) sodium).

-

Administer GUDCA orally at a dosage of 500 mg/kg per day.[2][5]

-

Monitor clinical symptoms (e.g., weight loss, stool consistency, bleeding).

-

At the end of the study period, collect colon tissue for histological analysis and cecal contents for microbiota analysis (e.g., 16S rRNA gene sequencing).

-

-

Endpoint: Assessment of disease activity index, histological scoring, and changes in the relative abundance of gut microbial species like A. muciniphila.[2]

| Parameter | Value | Reference |

| Animal Model | Mouse | [2][5] |

| Condition | Colitis | [2][5] |

| Compound | Glycoursodeoxycholic Acid (GUDCA) | [2][5] |

| Dosage | 500 mg/kg per day | [2][5] |

| Route of Administration | Oral | [2][5] |

Analytical Methods

Quantification of Bile Acids:

-

Objective: To measure the concentration of various bile acids, including GUDCA, in biological samples.

-

Methodology:

-

Use a UPLC/MS-MS system with an ESI source.[6]

-

Employ an Acquity BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm) maintained at 45°C.[6]

-

Use a mobile phase consisting of 0.1% acetic acid in water and acetonitrile (B52724) with a gradient elution at a flow rate of 0.4 ml/min.[6]

-

Use a deuterated internal standard, such as Taurochenodeoxycholic acid-d4 (TCDCA-d4) or GUDCA-d4, for accurate quantification.[6]

-

Perform mass spectrometry detection in negative ion mode.[6]

-

| Parameter | Specification | Reference |

| Analytical System | UPLC/MS-MS with ESI source | [6] |

| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | [6] |

| Column Temperature | 45°C | [6] |

| Mobile Phase | 0.1% acetic acid in water and acetonitrile | [6] |

| Flow Rate | 0.4 ml/min | [6] |

| Internal Standard | Deuterated bile acid (e.g., TCDCA-d4) | [6] |

| MS Detection Mode | Negative | [6] |

Conclusion

This compound is an indispensable tool for researchers in the field of metabolomics, gastroenterology, neurobiology, and metabolic diseases. Its primary function as a high-fidelity internal standard enables the precise quantification of endogenous GUDCA. This, in turn, facilitates detailed investigations into the multifaceted biological roles of GUDCA, from its anti-inflammatory and neuroprotective effects to its significant impact on gut microbiota and metabolic homeostasis. The continued use of GUDCA-d4 in quantitative studies will be crucial for elucidating the mechanisms of action of GUDCA and exploring its therapeutic potential.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Glycoursodeoxycholic acid | C26H43NO5 | CID 12310288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycoursodeoxycholic Acid-d4: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoursodeoxycholic Acid-d4 (GUDCA-d4) is the deuterium-labeled analogue of Glycoursodeoxycholic Acid (GUDCA), a glycine-conjugated secondary bile acid. GUDCA has emerged as a significant endogenous metabolite with pleiotropic effects on glucose and lipid metabolism, gut microbiota homeostasis, and cellular stress responses. Its deuterated form, GUDCA-d4, serves as an indispensable internal standard for the accurate quantification of GUDCA in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the discovery and biological significance of GUDCA, a detailed methodology for its chemical synthesis, and established experimental protocols for its application in metabolic research. Furthermore, it delineates the key signaling pathways modulated by GUDCA, offering insights into its mechanism of action and therapeutic potential.

Introduction: The Emergence of Glycoursodeoxycholic Acid

Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid formed in the liver through the conjugation of ursodeoxycholic acid (UDCA) with the amino acid glycine. UDCA itself is a product of the metabolic activity of the gut microbiota on primary bile acids.[1] Initially recognized for its role in bile acid metabolism and the solubilization of fats for absorption, recent research has unveiled a more complex and nuanced role for GUDCA as a signaling molecule with significant physiological effects.[2][3][4][5]

Studies have demonstrated that GUDCA levels are altered in metabolic diseases such as type 2 diabetes and atherosclerosis, suggesting its involvement in the pathophysiology of these conditions.[6] GUDCA has been shown to modulate glucose and lipid metabolism, regulate the composition of the gut microbiota, and mitigate endoplasmic reticulum (ER) stress, a key factor in various metabolic and inflammatory diseases.[2][3] These findings have positioned GUDCA as a potential therapeutic agent for a range of metabolic disorders.

The development of this compound (GUDCA-d4) has been pivotal for advancing research in this field.[7] As a stable isotope-labeled internal standard, GUDCA-d4 enables precise and accurate quantification of endogenous GUDCA levels in biological samples using mass spectrometry-based techniques.[4][7] This has been crucial for elucidating the pharmacokinetics and metabolic fate of GUDCA, as well as for correlating its endogenous levels with disease states.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of GUDCA-d4 is essential for its proper handling, storage, and application in experimental settings. The following tables summarize the key quantitative data for both GUDCA and its deuterated analogue.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₉D₄NO₅ | [8] |

| Molecular Weight | 453.7 g/mol | [8] |

| CAS Number | 2044276-17-5 | [8] |

| Appearance | Solid | [8] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [8] |

| Storage | -20°C | [8] |

| Stability | ≥ 4 years | [8] |

Table 2: Solubility Data

| Solvent | GUDCA Solubility | GUDCA-d4 Solubility | Reference |

| DMSO | 10 mg/mL | Slightly soluble | [2][3] |

| Methanol | 1 mg/mL | Slightly soluble | [2][3] |

| DMF | 10 mg/mL | Not available | [2] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | Not available | [2] |

| Ethanol | 1 mg/mL | Not available | [2] |

Synthesis of this compound

General Workflow for GUDCA-d4 Synthesis

Caption: General workflow for the synthesis of GUDCA-d4.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ursodeoxycholic Acid (UDCA)

UDCA can be synthesized from more abundant bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA) through a series of chemical or chemoenzymatic steps.[11] A common chemical route involves the epimerization of the 7α-hydroxyl group of CDCA to the 7β-position.[7]

-

Oxidation of CDCA: Chenodeoxycholic acid is selectively oxidized at the C-7 position to yield 7-keto-lithocholic acid. This can be achieved using oxidizing agents such as N-bromosuccinimide.[12]

-

Reduction of 7-keto-lithocholic acid: The resulting keto group is then stereoselectively reduced to a 7β-hydroxyl group to form UDCA. This reduction can be performed using reducing agents like sodium borohydride.[13]

Step 2: N-Acyl Amidation of UDCA with Glycine-d4

This step involves the formation of an amide bond between the carboxylic acid group of UDCA and the amino group of glycine-d4.

-

Activation of UDCA: The carboxylic acid of UDCA is activated to facilitate the reaction with the amine. A common method is the formation of a mixed anhydride.[10]

-

Dissolve UDCA in a suitable aprotic solvent (e.g., dioxane or tetrahydrofuran).

-

Add a tertiary amine (e.g., triethylamine (B128534) or N-methylmorpholine) to form the carboxylate salt.

-

Cool the mixture (typically to 0-5°C) and add an activating agent such as ethyl chloroformate or isobutyl chloroformate dropwise to form the mixed anhydride.

-

-

Coupling with Glycine-d4:

-

In a separate vessel, prepare a solution of glycine-d4 in an appropriate solvent (e.g., water or a mixed aqueous-organic solvent system). The pH should be adjusted to be basic to ensure the amine is deprotonated.

-

Slowly add the glycine-d4 solution to the activated UDCA mixture.

-

Allow the reaction to proceed, typically for several hours, while monitoring its progress by a suitable technique (e.g., thin-layer chromatography or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, the product is isolated. This may involve acidification to precipitate the GUDCA-d4, followed by filtration.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure GUDCA-d4.

-

Experimental Protocols for Application

GUDCA-d4 is primarily used as an internal standard for the quantification of GUDCA in biological samples. The following is a detailed protocol for the analysis of bile acids, including GUDCA, in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of GUDCA in Serum by LC-MS/MS

Caption: Workflow for GUDCA quantification in serum.

Materials:

-

Serum samples

-

GUDCA-d4 internal standard solution (concentration to be optimized)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other suitable mobile phase additive)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To 50 µL of serum, add a known amount of GUDCA-d4 internal standard solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate GUDCA from other bile acids and matrix components.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for GUDCA and GUDCA-d4.

-

GUDCA: m/z 448.3 → [specific fragment ion]

-

GUDCA-d4: m/z 452.3 → [corresponding fragment ion]

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the GUDCA and GUDCA-d4 MRM transitions.

-

Calculate the ratio of the GUDCA peak area to the GUDCA-d4 peak area.

-

Quantify the concentration of GUDCA in the samples by comparing the area ratios to a standard curve prepared with known concentrations of GUDCA and a constant concentration of GUDCA-d4.

-

Table 3: Example LC-MS/MS Validation Parameters for GUDCA Analysis

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | >0.99 | [3][4] |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | [4] |

| Intra-day Precision (%CV) | <15% | [3][4] |

| Inter-day Precision (%CV) | <15% | [3][4] |

| Accuracy (% bias) | 85-115% | [3][4] |

| Extraction Recovery | >80% | [3] |

Signaling Pathways and Mechanism of Action

GUDCA exerts its biological effects through the modulation of several key signaling pathways, primarily involving the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[2][5][14]

GUDCA and TGR5 Signaling

GUDCA is an agonist for TGR5, a membrane-bound receptor expressed in various tissues, including the intestine, brown adipose tissue, and certain immune cells.[2]

Caption: GUDCA-mediated TGR5 signaling pathway.

Activation of TGR5 by GUDCA leads to the stimulation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA).[15] This cascade can lead to various downstream effects, including:

-

Increased GLP-1 Secretion: In intestinal L-cells, TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[15]

-

Increased Energy Expenditure: In brown adipose tissue, TGR5 signaling can increase energy expenditure through the induction of thermogenic genes.[2]

GUDCA and FXR Signaling

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. GUDCA can act as an antagonist of the intestinal FXR axis.[2]

Caption: GUDCA's antagonistic effect on intestinal FXR signaling.

By inhibiting intestinal FXR, GUDCA can prevent the FXR-mediated induction of fibroblast growth factor 19 (FGF19; FGF15 in rodents).[14] FGF19 is a hormone that travels to the liver and suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[16] Therefore, by antagonizing intestinal FXR, GUDCA can lead to an increase in bile acid synthesis.

Conclusion

This compound is a vital tool for researchers investigating the multifaceted roles of GUDCA in health and disease. Its use as an internal standard has enabled reliable quantification of this important endogenous metabolite, paving the way for a deeper understanding of its involvement in metabolic regulation. The synthesis of GUDCA-d4, while requiring careful execution of organic chemistry principles, is achievable through established amidation protocols. The continued application of GUDCA-d4 in metabolic research, coupled with a growing understanding of the signaling pathways modulated by GUDCA, holds significant promise for the development of novel therapeutic strategies for metabolic disorders.

References

- 1. EP3002290A2 - Synthesis of deoxycholic acid (dca) - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. nssresearchjournal.com [nssresearchjournal.com]

- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9949986B2 - Synthetic bile acid compositions and methods - Google Patents [patents.google.com]

- 9. EP3805244A1 - Synthesis of glycoconjugate derivatives of a bile acid - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 12. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN111233961A - Preparation method of ursodeoxycholic acid - Google Patents [patents.google.com]

- 14. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Role of Glycoursodeoxycholic Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid that has emerged as a significant modulator of various metabolic pathways. Produced from ursodeoxycholic acid (UDCA) by intestinal microbiota, GUDCA has demonstrated therapeutic potential in a range of metabolic disorders, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.[1][2][3] This technical guide provides an in-depth overview of the core functions of GUDCA in metabolic regulation, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Effects of GUDCA on Metabolic Parameters

The following tables summarize the quantitative effects of GUDCA administration in various preclinical models of metabolic disease.

Table 1: Effects of GUDCA on Glucose Homeostasis and Lipid Profile in db/db Mice (a model for Type 2 Diabetes) [2]

| Parameter | Control (Vehicle) | GUDCA (100 mg/kg/day) | Percent Change |

| Fasting Blood Glucose (mmol/L) at 8 weeks | ~25 | ~15 | ~40% decrease |

| Serum Insulin (B600854) (mU/L) | Elevated | Decreased | Significant decrease |

| HOMA-IR | Elevated | Decreased | Significant decrease |

| Serum Total Cholesterol (TC) (mmol/L) | ~6.5 | ~4.5 | ~31% decrease |

| Serum Triglycerides (TG) (mmol/L) | ~2.0 | ~1.2 | ~40% decrease |

| Serum GLP-1 (pmol/L) | Elevated | Decreased | Significant decrease |

Table 2: Effects of GUDCA on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice [1]

| Parameter | HFD + Vehicle | HFD + GUDCA (80 mg/kg/day) | Percent Change |

| Fasting Blood Glucose (mg/dL) | Elevated | Lower | Significant decrease |

| Fasting Insulin (ng/mL) | Elevated | Lower | Significant decrease |

| Glucose Tolerance (AUC during GTT) | Impaired | Improved | Significant improvement |

| Insulin Sensitivity (kITT) | Reduced | Increased | Substantially increased |

| Hepatic Triglyceride Content | Elevated | Reduced | Significant reduction |

Table 3: Effects of GUDCA on Atherosclerosis and Lipid Profile in ApoE-/- Mice on a Western Diet [3]

| Parameter | Control (Vehicle) | GUDCA (50 mg/kg/day) | Percent Change |

| Atherosclerotic Plaque Area (%) | ~35 | ~21 | ~40% reduction |

| Plasma Total Cholesterol (mg/dL) | Elevated | Lower | Significant decrease |

| Plasma LDL-Cholesterol (mg/dL) | Elevated | Lower | Significant decrease |

| Liver Total Cholesterol (mg/g) | Elevated | Reduced | Significant reduction |

| Liver Triglycerides (mg/g) | Elevated | Reduced | Significant reduction |

| Fecal Cholesterol Excretion | Baseline | Increased | Robustly increased |

Experimental Protocols

In Vivo Experimentation

1. GUDCA Administration in a db/db Mouse Model of Type 2 Diabetes [2]

-

Animal Model: Male db/db mice and their lean m/m littermates.

-

Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water for at least one week prior to experimentation.

-

GUDCA Preparation and Administration: GUDCA is dissolved in a vehicle (e.g., sterile water or 0.5% carboxymethylcellulose sodium). A dose of 100 mg/kg body weight is administered daily via oral gavage for a period of 8 weeks. The control group receives an equivalent volume of the vehicle.

-

Metabolic Monitoring: Body weight, food and water intake are monitored weekly. Fasting blood glucose is measured at baseline and at specified intervals (e.g., 2, 4, 6, and 8 weeks) from the tail vein using a glucometer.

-

Glucose and Insulin Tolerance Tests (GTT and ITT):

-

GTT: After an overnight fast (12-16 hours), mice are administered glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection. Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

ITT: After a 4-6 hour fast, mice are injected i.p. with insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

Serum and Tissue Analysis: At the end of the treatment period, animals are euthanized, and blood is collected for the analysis of insulin, total cholesterol (TC), triglycerides (TG), and glucagon-like peptide-1 (GLP-1). Liver and adipose tissues are collected for histological and molecular analyses.

2. GUDCA Treatment in a High-Fat Diet (HFD)-Induced Obesity Mouse Model [1]

-

Animal Model: Male C57BL/6J mice.

-

Diet Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

-

GUDCA Preparation and Administration: GUDCA is dissolved in a vehicle such as 0.5% sodium carboxymethylcellulose (CMC-Na). For the final 3 weeks of the HFD feeding, a cohort of mice is treated with GUDCA (80 mg/kg/day) via intraperitoneal injection. A control group receives the vehicle.

-

Metabolic Assessments: GTT and ITT are performed as described in the db/db mouse protocol.

-

Tissue Analysis: Livers are harvested for the analysis of hepatic steatosis (e.g., Oil Red O staining) and markers of endoplasmic reticulum (ER) stress and insulin signaling via Western blotting.

3. GUDCA Intervention in an ApoE-/- Mouse Model of Atherosclerosis [3]

-

Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice.

-

Diet and Treatment: Mice are fed a Western-type diet (high in fat and cholesterol) for 10 weeks to initiate atherosclerotic plaque development. Subsequently, mice are divided into two groups: one receiving GUDCA (50 mg/kg/day) and a control group receiving vehicle (2% dimethylsulfoxide, 48% polyethylene (B3416737) glycol 400, and 50% H₂O) by daily oral gavage for an additional 18 weeks while continuing the Western diet.[3]

-

Atherosclerotic Plaque Analysis: At the end of the study, the aorta is dissected, and the extent of atherosclerotic plaques is quantified by en face analysis after Oil Red O staining. Aortic root sections are also analyzed for plaque area and composition.

-

Lipid Profile Analysis: Plasma and liver levels of TC, LDL-C, and TG are measured using commercial assay kits. Fecal cholesterol content is also determined.

In Vitro Experimentation

1. GUDCA Treatment of Palmitic Acid-Induced ER Stress in HepG2 Cells [1]

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Induction of ER Stress: To induce lipotoxicity and ER stress, HepG2 cells are treated with palmitic acid (PA). A stock solution of PA is prepared by dissolving it in ethanol (B145695) and then conjugating it to fatty acid-free bovine serum albumin (BSA) to a final concentration of, for example, 0.5 mM in the culture medium.

-

GUDCA Co-treatment: Cells are co-treated with PA and various concentrations of GUDCA (e.g., 50, 100, 200 µM) for a specified duration (e.g., 24 hours).

-

Analysis of ER Stress Markers: Cell lysates are collected, and the protein expression of ER stress markers such as phosphorylated protein kinase R-like endoplasmic reticulum kinase (p-PERK), phosphorylated inositol-requiring enzyme 1α (p-IRE1α), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP) is determined by Western blotting.

-

Apoptosis Assay: The effect of GUDCA on PA-induced apoptosis can be assessed by measuring the expression of apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3 via Western blotting, or by using assays such as TUNEL staining.

2. Farnesoid X Receptor (FXR) Antagonist Assay [4]

-

Principle: This assay determines the ability of GUDCA to inhibit the transcriptional activity of FXR.

-

Cell Line and Reagents: A suitable cell line (e.g., HEK293T or Caco-2) is used. The cells are co-transfected with an FXR expression vector and a luciferase reporter plasmid containing FXR response elements (e.g., from the SHP or FGF19 promoter). A known FXR agonist, such as chenodeoxycholic acid (CDCA) or GW4064, is used to activate FXR.

-

Procedure:

-

Cells are seeded in multi-well plates and transfected with the appropriate plasmids.

-

After transfection, the cells are treated with the FXR agonist in the presence or absence of varying concentrations of GUDCA.

-

Following an incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: The inhibitory effect of GUDCA on FXR activity is determined by the reduction in luciferase expression compared to the agonist-only control. The half-maximal inhibitory concentration (IC50) can be calculated.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoursodeoxycholic Acid Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Mechanism of Action of Glycoursodeoxycholic Acid (GUDCA)

Introduction for Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo mechanism of action of Glycoursodeoxycholic Acid (GUDCA). It is important to note that the deuterated form, Glycoursodeoxycholic Acid-d4 (GUDCA-d4), serves primarily as a stable isotope-labeled internal standard for the accurate quantification of GUDCA in biological matrices via mass spectrometry. Its use is critical in pharmacokinetic and metabolic studies. The biological and therapeutic effects discussed herein are attributed to GUDCA itself.

GUDCA, a glycine-conjugated secondary bile acid, has emerged as a significant modulator of metabolic pathways.[1][2] Research indicates its therapeutic potential in metabolic disorders such as type 2 diabetes (T2DM) and metabolic associated fatty liver disease (MAFLD) through two primary mechanisms: the modulation of gut microbiota and bile acid profiles to activate TGR5 signaling, and the inhibition of endoplasmic reticulum (ER) stress.[1][3] This document synthesizes current research, presenting key data, experimental protocols, and signaling pathways to support further investigation and drug development.

Core Mechanism 1: Modulation of Gut Microbiota and TGR5 Signaling

In vivo studies demonstrate that GUDCA administration positively influences the gut microbiome and alters the bile acid pool, leading to the activation of the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[3][4] This pathway is crucial for improving glucose and lipid metabolism.

The proposed signaling cascade is as follows:

-

Metabolic Conversion: Exogenously administered GUDCA is metabolized in vivo. It is hypothesized to be deconjugated to Ursodeoxycholic acid (UDCA) by bile salt hydrolases (BSH) from gut bacteria.[4] UDCA is then further metabolized to the secondary bile acid, lithocholic acid (LCA).[4]

-

Bile Acid Pool Alteration: GUDCA supplementation leads to a significant increase in the levels of Taurolithocholic acid (TLCA) in mice.[3][4]

-

Gut Microbiota Shift: This change in the bile acid environment promotes the abundance of beneficial bacteria, specifically Bacteroides vulgatus.[3][4]

-

TGR5 Activation: The elevated TLCA levels, potentially synergistic with the altered microbiota, activate the TGR5 receptor, which is expressed in adipose tissue.[3][4]

-

Thermogenesis Induction: TGR5 activation upregulates the expression of Uncoupling Protein 1 (UCP-1) in white adipose tissue, promoting thermogenesis.[3][4] This increase in energy expenditure contributes to the amelioration of metabolic disorders.[4]

Core Mechanism 2: Inhibition of Endoplasmic Reticulum (ER) Stress

GUDCA has been shown to protect against diet-induced metabolic disorders by alleviating ER stress, a key pathogenic factor in insulin (B600854) resistance and hepatic steatosis.[1][5] Palmitic acid (PA), a saturated fatty acid, is often used in vitro to induce ER stress in hepatocytes, and GUDCA effectively counteracts its detrimental effects.

The key actions of GUDCA in this pathway include:

-

Amelioration of ER Stress Markers: GUDCA treatment attenuates the PA-induced increase in the phosphorylation of key stress kinases, including p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK).[1]

-

Stabilization of Calcium Homeostasis: ER stress often leads to dysregulated calcium fluxes. GUDCA pretreatment reduces PA-stimulated calcium efflux from the ER, thereby stabilizing intracellular calcium levels.[1][6]

-

Inhibition of Apoptosis: By mitigating prolonged ER stress, GUDCA blocks the apoptotic cascade. It reduces the expression of the pro-apoptotic protein Bax and Cleaved caspase-3, while restoring the levels of the anti-apoptotic protein Bcl-2.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of GUDCA.

Table 1: Effects of GUDCA on Metabolic Parameters in db/db Mice

| Parameter | Treatment Group | Observation Period | Result | Citation |

|---|---|---|---|---|

| Blood Glucose | db/db + GUDCA | Week 2 | Significant decrease vs. vehicle | [4] |

| Blood Glucose | db/db + GUDCA | Week 8 | Significant decrease vs. vehicle | [4] |

| Serum ALT & AST | db/db + GUDCA | 8 Weeks | Reduced levels vs. vehicle | [4] |

| Adipose UCP-1 | db/db + GUDCA | 8 Weeks | Significantly higher vs. vehicle |[4] |

Table 2: Effects of GUDCA on ER Stress and Apoptosis Markers

| Model | Treatment | Marker | Result | Citation |

|---|---|---|---|---|

| HFD-fed Mice (Liver) | GUDCA | ER Stress & Apoptosis | Decreased vs. vehicle | [1][5] |

| HepG2 cells + Palmitate | GUDCA co-treatment | p-JNK & p-p38 MAPK | Attenuated increase | [1] |

| HepG2 cells + Palmitate | GUDCA co-treatment | Bax & Cleaved caspase-3 | Reduced increase | [1] |

| HepG2 cells + Palmitate | GUDCA co-treatment | Bcl-2 | Reduced decrease | [1] |

| HepG2 cells + Palmitate | GUDCA pre-treatment | Calcium Efflux | Reduced PA-stimulated efflux |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Animal Study Protocol (T2DM Model)

-

Animal Model: Male C57BL/Ksj-db/db mice (diabetic model) and C57BL/Ksj-m/m mice (control), 6-8 weeks old.[4]

-

Acclimatization: Mice were housed for two weeks under a 12-hour light/dark cycle at 21 ± 2°C with ad libitum access to food and water.[4]

-

Grouping: Mice were randomly divided into control and treatment groups.[4]

-

Drug Administration: GUDCA was administered to the treatment group via oral gavage for a period of 8 weeks.[4]

-

Monitoring: Blood glucose was monitored at specified intervals (e.g., weeks 2 and 8).[4] At the end of the study, serum and tissue samples (liver, adipose tissue) were collected for biochemical and molecular analysis.[4]

Bile Acid Quantification Using UPLC/MS-MS

This protocol details the method for quantifying bile acids in biological samples, where GUDCA-d4 would be used as an internal standard.

-

System: UPLC/MS-MS system (e.g., Agilent, Thermo Fisher Scientific) with an ESI source.[4]

-

Internal Standard: Taurochenodeoxycholic acid-d4 (TCDCA-d4) was used in the cited study; GUDCA-d4 would be used for quantifying GUDCA.[4]

-

Chromatographic Column: Acquity BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm, Waters Corp.).[4]

-

Column Temperature: 45°C.[4]

-

Flow Rate: 0.4 ml/min.[4]

-

Mobile Phase: A gradient mixture of 0.1% acetic acid in water and acetonitrile.[4]

-

MS Detection: Performed in negative ion mode.[4]

References

- 1. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moleculardepot.com [moleculardepot.com]

- 3. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Endogenous Glycoursodeoxycholic Acid in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid, formed through the metabolic activities of the gut microbiota and subsequent hepatic conjugation. Once considered primarily as a surfactant aiding in lipid digestion, GUDCA and other bile acids are now recognized as critical signaling molecules that modulate various metabolic pathways. Alterations in the circulating levels of GUDCA have been associated with a range of conditions, including metabolic disorders like type 2 diabetes mellitus (T2DM), liver diseases, and neurodegenerative conditions.[1][2] This technical guide provides a comprehensive overview of the endogenous levels of GUDCA in human plasma, details the analytical methodologies for its quantification, and describes its known signaling pathways.

Endogenous Levels of GUDCA in Human Plasma

The concentration of GUDCA in human plasma is influenced by various factors, including health status, sex, body mass index (BMI), and underlying pathologies.[3][4][5] The following tables summarize reported GUDCA levels in different human cohorts.

Table 1: Plasma GUDCA Concentrations in Healthy and Specific Adult Populations

| Study Population | Sample Size (n) | GUDCA Concentration (nM) | Notes |

| Healthy Controls[2] | 20 | 74.39 ± 16.56 (Mean ± SEM) | - |

| Healthy Subjects[1] | 50 | Significantly higher than in T2DM patients | Exact concentration not specified, but was a key differentiator. |

| Healthy Young Adults[3][5] | - | Higher in men than women (+31%) | This difference disappeared after adjusting for body fat percentage.[3][5] |

| Lean Healthy Controls (BMI < 25)[4] | 13 | ~100 (Median, estimated from graph) | - |

| Healthy Individuals (BMI > 25)[4] | 6 | ~150 (Median, estimated from graph) | - |

Table 2: Plasma GUDCA Concentrations in Disease States

| Disease State | Sample Size (n) | GUDCA Concentration (nM) | Comparison to Controls |

| Type 2 Diabetes Mellitus (T2DM)[1] | 30 | Significantly lower | GUDCA levels had good performance in predicting T2DM subjects.[1] |

| T2DM (Statin-naïve)[6] | - | Significantly higher | Compared to both statin-treated T2DM patients and non-diabetic subjects.[6] |

| Huntington's Disease (HD)[2] | 33 | 313.45 ± 68.64 (Mean ± SEM) | Significantly elevated compared to healthy controls.[2] |

| Asthma (BMI > 25)[4] | 19 | ~200 (Median, estimated from graph) | Elevated compared to lean individuals with asthma and healthy controls. |

Experimental Protocols for GUDCA Quantification

The gold standard for the accurate and sensitive quantification of GUDCA and other bile acids in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] This technique offers high specificity and the ability to resolve structurally similar isomers.[8]

Sample Preparation: Protein Precipitation

A common and effective method for extracting bile acids from plasma is protein precipitation.[8][9]

-

Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of an internal standard solution (e.g., deuterated GUDCA like GUDCA-d5) to all samples except for blanks.[9] Vortex to mix.

-

Precipitation: Add 800 µL of ice-cold acetonitrile (B52724) to the sample.[8] Vortex thoroughly to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new vial.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 60 °C.[8]

-

Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent, such as 35% methanol (B129727) in water, for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following provides a representative set of conditions. Optimization is typically required for specific instrumentation.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column, such as a C18, is commonly used (e.g., ZORBAX SB-C18, 2.1 × 50 mm, 1.8 µm).[9]

-

Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Flow Rate: 0.5 mL/min.[9]

-

Gradient Elution: A gradient is employed to separate the various bile acids based on their hydrophobicity.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative mode is standard for bile acid analysis.[10][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition for GUDCA: m/z 448.3 → m/z 73.9.[9]

-

MRM Transition for GUDCA-d5 (Internal Standard): m/z 453.3 → m/z 74.0.[9]

-

Experimental Workflow Diagram

Signaling Pathways Involving GUDCA

GUDCA, like other bile acids, exerts its biological effects by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][12]

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[13] GUDCA can modulate FXR signaling, which in turn influences gene expression related to metabolic homeostasis.[1] For instance, inhibiting the intestinal FXR axis has been shown to reduce blood ceramide levels.[1]

-

TGR5: This is a cell surface receptor expressed in various tissues, including adipose tissue.[1][12] Activation of TGR5 by bile acids like GUDCA can stimulate energy expenditure.[1][12] Studies have shown that GUDCA can activate TGR5, leading to the upregulation of uncoupling protein UCP-1 and promoting thermogenesis in white adipose tissue.[1][12] This pathway is a potential target for treating obesity and related metabolic diseases.[1]

GUDCA Signaling Pathway Diagram

Conclusion

Glycoursodeoxycholic acid is a metabolically significant bile acid whose plasma concentrations are altered in various pathological states. Its role as a signaling molecule, particularly through the FXR and TGR5 receptors, positions it as a potential biomarker and therapeutic target for metabolic and other diseases. The standardized LC-MS/MS methodology presented here provides a robust framework for the accurate quantification of GUDCA, facilitating further research into its physiological and pathophysiological roles. This guide serves as a foundational resource for professionals in the fields of clinical research and drug development aiming to explore the diagnostic and therapeutic potential of GUDCA.

References

- 1. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnostic Potential of Alternations of Bile Acid Profiles in the Plasma of Patients with Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. restek.com [restek.com]

- 9. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. nssresearchjournal.com [nssresearchjournal.com]

- 12. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

The Biological Significance of Deuterated Bile Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, the end products of cholesterol catabolism, have emerged as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1][2][3] Their synthesis, enterohepatic circulation, and modification by the gut microbiota are tightly controlled processes, and dysregulation is implicated in various diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), type 2 diabetes, and inflammatory bowel disease.[1][3][4] Deuterated bile acids, stable isotope-labeled analogs of their endogenous counterparts, have become indispensable tools in metabolic research, offering a powerful means to trace and quantify the intricate dynamics of bile acid metabolism in vivo.[5][6][7] This technical guide provides an in-depth overview of the biological significance of deuterated bile acids, with a focus on their application in experimental research and drug development.

Core Applications of Deuterated Bile Acids

The primary utility of deuterated bile acids lies in their application as tracers for kinetic studies of bile acid metabolism and as internal standards for accurate quantification of endogenous bile acids.

-

Tracers for In Vivo Kinetic Studies: By introducing a known amount of a deuterated bile acid into a biological system, researchers can track its movement and transformation over time. This allows for the precise measurement of key metabolic parameters such as bile acid pool size, synthesis rate, and fractional turnover rate.[5][6][8] This information is crucial for understanding the pathophysiology of various metabolic diseases and for assessing the pharmacological effects of therapeutic interventions.

-

Internal Standards for Mass Spectrometry: Deuterated bile acids serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous bile acids in complex biological matrices like serum, plasma, and feces.[9][10][11] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring similar extraction efficiency and ionization response, which corrects for sample loss during processing and variations in instrument performance. This leads to highly accurate and precise measurements of bile acid profiles.

Experimental Protocols

In Vivo Bile Acid Kinetic Studies Using Deuterated Tracers

The following protocol outlines a typical experimental workflow for determining bile acid pool size and turnover rates in human subjects using orally administered deuterated bile acids.

1. Subject Preparation:

-

Subjects should fast for at least 12 hours prior to the study.[12]

-

A baseline blood sample is collected.

-

Certain medications that may interfere with bile acid metabolism, such as antibiotics, statins, and bile acid sequestrants, should be discontinued (B1498344) for a specified period before the study.[12]

2. Administration of Deuterated Bile Acids:

-

A precisely weighed amount of deuterated cholic acid (e.g., 2,2,4,4-d4-cholic acid) and chenodeoxycholic acid (e.g., 2,2,4,4-d4-chenodeoxycholic acid) is administered orally.[5] The tracers are typically given in capsules or dissolved in a bicarbonate solution.[5]

3. Sample Collection:

-

Blood Samples: Serial blood samples are collected over a period of several days. A reduced sampling schedule, for instance at 12 and 72 hours post-administration, has been shown to provide statistically reliable data for group comparisons.[13] Serum is separated by centrifugation and stored at -80°C until analysis.[10]

-

Fecal Samples: For studies investigating fecal excretion, complete 48-hour fecal collections can be performed.[12] Alternatively, dried fecal spots (DFS) on specialized collection devices offer a convenient method for sample collection and ambient temperature transport.[14] Fecal samples are homogenized and stored at -80°C.[11]

4. Sample Preparation for LC-MS/MS Analysis:

-

Serum/Plasma: Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724) containing a mixture of deuterated bile acids as internal standards.[10][15] After vortexing and centrifugation, the supernatant is collected, dried, and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[10]

-

Feces: Wet fecal aliquots are extracted with a solvent such as methanol containing internal standards.[11] The mixture is homogenized, centrifuged, and the supernatant is diluted for analysis.[11]

5. LC-MS/MS Analysis:

-

Chromatographic separation of individual bile acids is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases often consisting of water, acetonitrile, and methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[10][16][17]

-

Mass spectrometry is performed using a triple quadrupole or high-resolution mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) or pseudo-MRM for unconjugated isomers.[16][17]

6. Data Analysis and Calculation:

-

The isotopic enrichment of the deuterated tracer in each sample is determined by measuring the ratio of the deuterated to the endogenous bile acid.

-

The decay curve of the isotopic enrichment over time is plotted.

-

The fractional turnover rate (FTR) is calculated from the slope of the natural logarithm of the enrichment decay curve.

-

The bile acid pool size is calculated by dividing the administered dose of the deuterated tracer by the extrapolated isotopic enrichment at time zero.

Quantitative Data Presentation

The following tables summarize representative quantitative data on bile acid kinetics in healthy individuals and those with liver disease, as determined by studies using deuterated bile acid tracers.

| Parameter | Healthy Volunteers (n=7) | Reference |

| Cholic Acid Pool Size (µmol/kg) | 24.1 ± 11.7 | [5] |

| Chenodeoxycholic Acid Pool Size (µmol/kg) | 22.9 ± 7.8 | [5] |

| Cholic Acid Fractional Turnover Rate (/day) | 0.29 ± 0.12 | [5] |

| Chenodeoxycholic Acid Fractional Turnover Rate (/day) | 0.23 ± 0.10 | [5] |

| Table 1: Bile Acid Kinetics in Healthy Volunteers. |

| Condition | Cholic Acid Pool Size | Cholic Acid Synthesis Rate | Reference |

| Cirrhosis (n=6) | Markedly reduced in 3 out of 6 patients | Reduced | [9][18] |

| Cholestasis | Unchanged | Reduced | [9][18] |

| Table 2: Bile Acid Kinetics in Patients with Liver Disease. |

Signaling Pathways and Biological Relationships

Deuterated bile acids are instrumental in elucidating the complex signaling networks governed by their endogenous counterparts. Bile acids exert their signaling effects primarily through the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor 5 (TGR5).[2][19]

FXR Signaling Pathway

Activation of FXR by bile acids in the liver and intestine plays a central role in regulating bile acid, lipid, and glucose homeostasis.

Caption: FXR signaling pathway in the liver and intestine.

TGR5 Signaling Pathway

TGR5 activation, particularly by secondary bile acids produced by the gut microbiota, influences glucose homeostasis and energy expenditure.

Caption: TGR5 signaling pathway in enteroendocrine cells and brown adipose tissue.

Experimental Workflow for Bile Acid Kinetic Study

The following diagram illustrates the key steps in a typical in vivo study using deuterated bile acid tracers.

Caption: Experimental workflow for a deuterated bile acid kinetic study.

Deuterated Bile Acids in Drug Development

The use of deuterated bile acids extends into the realm of drug development, primarily as tools to assess the impact of new chemical entities on bile acid homeostasis.

-

Assessing Drug-Induced Liver Injury (DILI): Changes in serum bile acid profiles are sensitive biomarkers of liver injury.[20] In studies of DILI, such as that caused by acetaminophen (B1664979) overdose, deuterated bile acids are used as internal standards to accurately quantify alterations in a wide range of endogenous bile acids, providing insights into the metabolic perturbations associated with liver damage.[15][21]

-

Evaluating the Efficacy of FXR and TGR5 Agonists: As new drugs targeting FXR and TGR5 are developed for metabolic diseases, deuterated bile acid tracer studies are essential for understanding how these drugs modulate bile acid synthesis and circulation in preclinical and clinical settings.[4]

-

Investigating Drug-Microbiome Interactions: Many drugs can alter the composition of the gut microbiota, which in turn affects bile acid metabolism. Deuterated bile acids can be used to trace the metabolic fate of primary bile acids and the production of secondary bile acids by the altered microbiome, providing a deeper understanding of drug-gut microbe interactions.

Deuterated Bile Acids and the Gut Microbiota

The gut microbiota plays a pivotal role in bile acid metabolism, primarily through the deconjugation and dehydroxylation of primary bile acids to form secondary bile acids.[22][23] While the direct effects of deuterated compounds on the gut microbiota are not extensively studied, their use as tracers is invaluable for understanding the functional consequences of microbial bile acid metabolism. By administering a deuterated primary bile acid, researchers can track its conversion to deuterated secondary bile acids, thereby quantifying the metabolic activity of the gut microbiota.[24] This approach is critical for studying how factors like diet, antibiotics, and disease states impact the gut microbiome's role in shaping the bile acid pool.[25][26][27][28]

Conclusion

Deuterated bile acids are powerful and versatile tools in the field of metabolic research. Their application as tracers for in vivo kinetic studies and as internal standards for quantitative analysis has significantly advanced our understanding of bile acid metabolism in health and disease. For researchers and drug development professionals, the methodologies described in this guide provide a robust framework for investigating the intricate biology of bile acids and for evaluating the efficacy and safety of novel therapeutic agents targeting metabolic pathways. As our appreciation for the complex interplay between bile acids, host metabolism, and the gut microbiota continues to grow, the biological significance and experimental utility of deuterated bile acids will undoubtedly expand.

References

- 1. Dietary compounds in modulation of gut microbiota-derived metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological tuners to reshape the bile acid pool for therapeutic purposes in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of therapeutically approved individual bile acids on the development of metabolic dysfunction-associated steatohepatitis a low bile acid mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of bile and acid kinetics by isotope dilution in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of bile acid pool size in man: a simplified method with advantages of increases precision, shortened analysis time, and decreased isotope exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ro.ecu.edu.au [ro.ecu.edu.au]

- 12. Bile Acids Malabsorption Panel, Serum and Feces - UVMH-Porter Medical Center [porterlab.testcatalog.org]

- 13. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of the pool size and synthesis rate of bile acids by measurements in blood of patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Perturbations in human bile acid profiles following drug-induced liver injury investigated using semitargeted high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gut microbial pathways for bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gut microbial metabolism of bile acids modifies the effect of Mediterranean diet interventions on cardiometabolic risk in a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of Diet and Dietary Components on the Composition of the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Bile Acids and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effect of Diet and Dietary Components on the Composition of the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracing the Metabolic Journey of Glycoursodeoxycholic Acid: An In-depth Technical Guide to GUDCA-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), has emerged as a significant signaling molecule in metabolic regulation.[1] Its roles in improving glucose and lipid metabolism, modulating gut microbiota, and exerting anti-inflammatory and cytoprotective effects are of increasing interest in the development of therapeutics for metabolic and inflammatory diseases.[2][3] To fully understand its mechanism of action, pharmacokinetics, and biodistribution, it is crucial to trace its metabolic fate in vivo. This technical guide provides a comprehensive overview of the use of deuterated Glycoursodeoxycholic Acid-d4 (GUDCA-d4) as a stable isotope tracer for metabolic studies.

Stable isotope labeling is a powerful technique that allows for the differentiation of an administered compound from its endogenous counterpart.[4] Deuterium (B1214612) (²H), a non-radioactive isotope of hydrogen, is commonly used for this purpose. GUDCA-d4, with four deuterium atoms typically on the glycine (B1666218) moiety, serves as an ideal tracer for quantification by mass spectrometry.[1][5] This guide details the necessary experimental protocols, analytical methodologies, and expected metabolic pathways for conducting GUDCA-d4 tracing studies.

Properties of this compound

A summary of the key chemical properties of GUDCA-d4 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d₄]-glycine | [1][5] |

| Synonyms | GUDCA-d4, Ursodeoxycholyl Glycine-d4 | [1] |

| CAS Number | 2044276-17-5 | [1][5] |

| Molecular Formula | C₂₆H₃₉D₄NO₅ | [1][5] |

| Molecular Weight | 453.7 g/mol | [5] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1][5] |

| Formulation | Solid | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Experimental Protocols

This section outlines a general protocol for an in vivo metabolic tracing study using GUDCA-d4 in a rodent model. The specific parameters may require optimization based on the research question and animal model.

Animal Studies

A typical experimental workflow for an in vivo GUDCA-d4 tracing study is depicted below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Amino Acids - CAT N°: 31309 [bertin-bioreagent.com]

Preliminary Studies on the Effects of Glycoursodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated form of the secondary bile acid, ursodeoxycholic acid (UDCA).[1][2] Emerging research has highlighted its significant therapeutic potential across a spectrum of metabolic and neurodegenerative disorders. This technical guide provides an in-depth overview of the preliminary studies on GUDCA's effects, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

Preliminary studies indicate that GUDCA exerts its effects through several key mechanisms, primarily centered around the mitigation of cellular stress and inflammation. These include the inhibition of endoplasmic reticulum (ER) stress, modulation of apoptosis, and neuroprotection.

Inhibition of Endoplasmic Reticulum (ER) Stress

A significant body of evidence points to GUDCA's ability to alleviate ER stress, a condition implicated in various metabolic diseases.[3][4][5] In high-fat diet (HFD)-fed mice, GUDCA has been shown to alleviate ER stress in the liver.[3][4][5] In vitro studies using palmitic acid to induce ER stress have demonstrated that GUDCA can reduce the expression of key ER stress markers.[3][4][5]

The proposed mechanism involves the stabilization of intracellular calcium homeostasis and the modulation of the unfolded protein response (UPR).[3][5][6] By reducing ER stress, GUDCA helps to restore normal cellular function and prevent stress-induced apoptosis.[3][4][5]

Modulation of Apoptosis

GUDCA has demonstrated potent anti-apoptotic effects in various experimental models.[7] In HepG2 cells treated with palmitic acid, GUDCA co-treatment was found to reduce the expression of the pro-apoptotic protein Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl2.[6] This modulation of apoptotic pathways is a key aspect of its cytoprotective properties. The anti-apoptotic effects of GUDCA are closely linked to its ability to inhibit ER stress, as prolonged ER stress is a known trigger for apoptosis.[5]

Neuroprotective Effects

GUDCA exhibits promising neuroprotective properties, which have been investigated in models of neurodegenerative diseases.[8] Its neuroprotective actions are attributed to its anti-apoptotic, anti-inflammatory, and antioxidant effects.[1][9] For instance, in a cellular model of superoxide (B77818) dismutase-1 neurodegeneration, GUDCA was shown to reduce matrix metalloproteinase-9 and caspase-9 activation.[10] Furthermore, GUDCA has been observed to reduce the levels of inflammatory cytokines and prevent cell death in an astroglial cell model of neonatal hyperbilirubinemia.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on GUDCA's effects.

Table 1: Effects of GUDCA on ER Stress and Apoptosis Markers in Palmitate-Treated HepG2 Cells

| Marker | Treatment | Result | Reference |

| Bax | Palmitate + GUDCA | Decreased expression compared to palmitate alone | [6] |

| Cleaved Caspase-3 | Palmitate + GUDCA | Decreased expression compared to palmitate alone | [6] |

| Bcl2 | Palmitate + GUDCA | Increased expression compared to palmitate alone | [6] |

| Annexin-V/PI Positive Cells | Palmitate + GUDCA | Significantly decreased percentage compared to palmitate alone | [6] |

| TUNEL-Positive Cells | Palmitate + GUDCA | Significantly decreased percentage compared to palmitate alone | [6] |

Table 2: In Vivo Effects of GUDCA in High-Fat Diet (HFD)-Fed Mice

| Parameter | Treatment | Result | Reference |

| Insulin (B600854) Resistance | GUDCA | Ameliorated | [3] |

| Hepatic Steatosis | GUDCA | Ameliorated | [3] |

| ER Stress in Liver | GUDCA | Decreased | [3] |

| Apoptosis in Liver | GUDCA | Decreased | [3] |

| Liver Weight / Body Weight Ratio | GUDCA | Reduced compared to control | [6] |

| Epididymal Fat Mass | GUDCA | Reduced compared to control | [6] |

Table 3: Effects of GUDCA on Glucose and Lipid Metabolism in db/db Mice

| Parameter | Treatment | Result | Reference |

| Blood Glucose | GUDCA (100 mg/kg/d) | Decreased | [11] |

| Serum Alanine Aminotransferase (ALT) | GUDCA (100 mg/kg/d) | Reduced | [11] |

| Serum Aspartate Aminotransferase (AST) | GUDCA (100 mg/kg/d) | Reduced | [11] |

| Serum Insulin | GUDCA (100 mg/kg/d) | Decreased | [11] |

| HOMA-IR | GUDCA (100 mg/kg/d) | Decreased | [11] |

| Serum Total Cholesterol (TC) | GUDCA (100 mg/kg/d) | Significantly reduced | [11] |

| Serum Triglycerides (TG) | GUDCA (100 mg/kg/d) | Significantly reduced | [11] |

| Liver TC | GUDCA (100 mg/kg/d) | Significantly reduced | [11] |

| Liver TG | GUDCA (100 mg/kg/d) | Significantly reduced | [11] |

Signaling Pathways and Experimental Workflows

GUDCA's Impact on the ER Stress-Induced Apoptotic Pathway

The following diagram illustrates the proposed mechanism by which GUDCA mitigates ER stress and subsequent apoptosis.

Caption: GUDCA's inhibition of ER stress-induced apoptosis.

Experimental Workflow for Assessing GUDCA Effects in HFD-Fed Mice

This diagram outlines a typical experimental workflow to evaluate the in vivo effects of GUDCA.

Caption: In vivo experimental workflow for GUDCA studies.

Detailed Experimental Protocols

In Vitro Model of Palmitate-Induced ER Stress and Apoptosis

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are pre-treated with GUDCA at a specified concentration for a designated time (e.g., 2 hours) before the addition of palmitic acid (PA) to induce ER stress and apoptosis.

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against ER stress markers (e.g., p-IRE1, p-eIF2α, CHOP) and apoptosis markers (e.g., Bax, Bcl2, Cleaved Caspase-3).

-

After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to quantify early and late apoptotic cells.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on fixed and permeabilized cells to detect DNA fragmentation, a hallmark of apoptosis. Stained cells are visualized by fluorescence microscopy.

-

-

Intracellular Calcium Measurement:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).

-

Changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader following treatment with PA with or without GUDCA pre-treatment.

-

In Vivo Model of High-Fat Diet-Induced Metabolic Disorders

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet and Treatment:

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): GTT and ITT are performed to assess glucose homeostasis and insulin sensitivity.

-

-

Tissue Collection and Analysis:

-

At the end of the study, mice are euthanized, and blood and tissues (liver, adipose tissue) are collected.

-

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis.

-

Gene Expression Analysis: RNA is extracted from the liver, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to ER stress and metabolism.

-

Biochemical Analysis: Serum levels of glucose, insulin, lipids, and liver enzymes are measured.

-

Conclusion and Future Directions

The preliminary studies on Glycoursodeoxycholic Acid have revealed its significant potential as a therapeutic agent for a range of metabolic and neurodegenerative diseases. Its ability to mitigate ER stress and apoptosis provides a strong mechanistic basis for its observed beneficial effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development.

Future studies should aim to further elucidate the specific molecular targets of GUDCA and explore its efficacy and safety in more complex preclinical models. Additionally, investigating the role of GUDCA in modulating gut microbiota and its impact on various disease states presents an exciting avenue for future research.[11][12] The continued exploration of GUDCA's therapeutic potential holds promise for the development of novel treatments for a variety of debilitating conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Human Metabolome Database: Showing metabocard for Glycoursodeoxycholic acid (HMDB0000708) [hmdb.ca]

- 3. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycoursodeoxycholic Acid Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect of Glycoursodeoxycholic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical underpinnings and potential implications of the kinetic isotope effect (KIE) on Glycoursodeoxycholic Acid-d4 (GUDCA-d4). While direct experimental data on the KIE of GUDCA-d4 is not extensively available in current literature, this document synthesizes established principles of isotope effects with the known metabolic pathways of GUDCA to offer a foundational understanding for researchers and drug development professionals. This guide will delve into the metabolic fate of GUDCA, hypothesize the potential impact of deuterium (B1214612) substitution on its pharmacokinetics, and propose experimental frameworks for the empirical investigation of these effects.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon observed in chemical reactions where the rate of reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] This effect arises from the differences in zero-point vibrational energies of bonds involving lighter versus heavier isotopes. A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken, which can lead to a slower reaction rate.

In pharmaceutical sciences, the deuterium KIE is of particular interest.[2] Replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation can significantly slow down the rate of metabolism, a strategy that has been explored to improve the pharmacokinetic profiles of drugs.[2][3]

Metabolic Pathways of Glycoursodeoxycholic Acid